molecular formula C19H17N3O3S B6566983 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 921839-04-5

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide

Cat. No. B6566983
CAS RN: 921839-04-5
M. Wt: 367.4 g/mol
InChI Key: POIIBDSMBDIBJO-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide, also known as S-Methyl-6-Methanesulfonylpyridazin-3-yl-N-Phenylbenzamide, is an organic compound belonging to the class of benzamides. It is a white solid that is insoluble in water, but soluble in organic solvents. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, biochemistry, and physiology. In

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide has many potential scientific research applications. It has been studied for its potential use as a drug synthesis intermediate, as a ligand for metal ion binding, and as a substrate for enzyme-catalyzed reactions. Additionally, this compound has been studied for its potential use in biochemistry and physiology. It has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its ability to act as a ligand for metal ions.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide is not yet known. However, it is believed that this compound may act as a ligand for metal ions, which could then modulate the activity of certain enzymes and receptors. Additionally, it is believed that this compound may act as a substrate for enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide are not yet known. However, it is believed that this compound may have the potential to modulate the activity of certain enzymes and receptors, as well as act as a ligand for metal ions. Additionally, it is believed that this compound may have the potential to act as a substrate for enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide in laboratory experiments include its low cost, its ease of synthesis, and its potential to act as a ligand for metal ions. Additionally, this compound has the potential to act as a substrate for enzyme-catalyzed reactions. The limitations of using this compound in laboratory experiments include its insolubility in water and its potential to modulate the activity of certain enzymes and receptors.

Future Directions

The potential future directions for the research and development of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide include further investigation into its potential use as a drug synthesis intermediate, its potential use as a ligand for metal ions, and its potential to act as a substrate for enzyme-catalyzed reactions. Additionally, further research into its biochemical and physiological effects, and its potential to modulate the activity of certain enzymes and receptors is needed. Finally, further research into its advantages and limitations for laboratory experiments is needed.

Synthesis Methods

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide is a three-step process. The first step involves the reaction of pyridazin-3-ylmethylsulfonyl chloride with an alkylbenzene in the presence of a base such as sodium hydroxide. This reaction results in the formation of a pyridazin-3-ylmethylsulfonylbenzene. The second step involves the reaction of the pyridazin-3-ylmethylsulfonylbenzene with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of S-methyl-6-methanesulfonylpyridazin-3-ylmethylbenzene. The final step involves the reaction of the S-methyl-6-methanesulfonylpyridazin-3-ylmethylbenzene with phenyl isocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide.

properties

IUPAC Name

3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIIBDSMBDIBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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